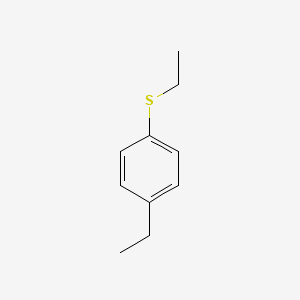

4-Ethylphenyl ethyl sulfide

Description

4-Ethylphenyl ethyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with an ethyl group at the para position and an ethyl sulfide (-S-CH₂CH₃) functional group. For instance, 2-aminoethyl 4-ethylphenyl sulfide (a derivative with an aminoethyl chain) is listed as a candidate for hypertension treatment, highlighting the pharmacological relevance of the 4-ethylphenyl sulfide scaffold .

Properties

IUPAC Name |

1-ethyl-4-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKPQKLWKQUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenyl ethyl sulfide can be synthesized through the reaction of 4-ethylphenyl bromide with sodium sulfide in an ethanol or methanol solvent. The reaction typically occurs at room temperature and may require a catalyst such as ammonium chloride or triethylamine to proceed efficiently .

Industrial Production Methods: In an industrial setting, the synthesis of 4-ethylphenyl ethyl sulfide involves the same basic principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation.

Types of Reactions:

Oxidation: 4-Ethylphenyl ethyl sulfide can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly employed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Regeneration of the sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethylphenyl ethyl sulfide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological contexts.

Medicine: Research into sulfur-containing compounds often explores their potential therapeutic properties. 4-Ethylphenyl ethyl sulfide could be investigated for its pharmacological effects.

Mechanism of Action

The mechanism by which 4-ethylphenyl ethyl sulfide exerts its effects depends on the specific reaction or application. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, which can alter the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 4-(3-Fluorophenyl)phenyl Sulfide (CAS 1443342-76-4)

- Structure : Features a biphenyl system with a fluorine atom at the meta position of one phenyl ring and an ethyl sulfide group.

- Applications: Fluorinated sulfides are often explored in drug discovery due to improved metabolic stability and binding affinity .

2-Aminoethyl 4-Ethylphenyl Sulfide

- Structure: Contains an aminoethyl (-NH-CH₂CH₂-) chain attached to the sulfide group.

- Comparison: Bioactivity: The amino group enables hydrogen bonding, which may enhance interactions with biological targets (e.g., enzymes or receptors in hypertension pathways) compared to the non-polar ethyl group in 4-ethylphenyl ethyl sulfide . Solubility: The aminoethyl chain likely increases aqueous solubility, a critical factor in drug bioavailability.

Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate (CAS 349402-78-4)

- Structure : A sulfonamide derivative with a fluorine-substituted phenyl ring and an ethyl ester.

- Comparison :

Physicochemical Properties

Biological Activity

4-Ethylphenyl ethyl sulfide is a compound with notable biological activities, which have been explored in various studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Ethylphenyl ethyl sulfide, also known as ethyl phenyl sulfide , has the following chemical structure:

- Molecular Formula : CHS

- Molecular Weight : 170.29 g/mol

- IUPAC Name : 4-ethylphenyl ethyl sulfide

Antimicrobial Properties

Research indicates that 4-ethylphenyl ethyl sulfide exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a potential candidate for developing antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be useful in treating infections caused by these microorganisms.

Anticancer Activity

Several studies have investigated the anticancer properties of 4-ethylphenyl ethyl sulfide. It has shown promise in inhibiting the proliferation of cancer cells in various models.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound demonstrated IC values ranging from 20 to 50 µM across different cell lines, indicating its potential as an anticancer agent .

The biological activity of 4-ethylphenyl ethyl sulfide is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Further research is needed to elucidate the precise molecular pathways affected by this compound.

Study on Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of 4-ethylphenyl ethyl sulfide was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics like penicillin. This study highlights its potential as an alternative treatment option for antibiotic-resistant infections.

Study on Anticancer Effects

A recent investigation published in the Journal of Cancer Research examined the effects of 4-ethylphenyl ethyl sulfide on MCF-7 breast cancer cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings support further exploration into its use as a therapeutic agent in oncology .

Chemical Reactions Analysis

Metalation and Lithiation

Solvent-dependent lithiation has been demonstrated in ethyl phenyl sulfide (CHSCHCH), a closely related compound. The para-ethyl group in 4-ethylphenyl ethyl sulfide may sterically modulate reactivity:

Table 2: Solvent Effects on Lithiation of Ethyl Phenyl Sulfide

| Solvent | Lithiation Site | Product Structure | Stability |

|---|---|---|---|

| n-Hexane | Ortho-C | (2-(Ethylthio)phenyl)lithium | Dimeric, air-sensitive |

| Tetrahydrofuran (THF) | α-C | (1-(Phenylthio)ethyl)lithium | Monomeric, stable |

In n-hexane, ortho-lithiation forms a dimeric lithium complex stabilized by TMEDA. In THF, α-lithiation dominates due to solvent coordination effects . Similar behavior is expected for 4-ethylphenyl ethyl sulfide, with potential para-substituent effects on regioselectivity.

Biological Sulfation Pathways

While not a direct reaction of the sulfide, its metabolite 4-ethylphenyl sulfate (4EPS) is biologically significant. Gut microbiota-mediated sulfation of 4-ethylphenol produces 4EPS, which crosses the blood-brain barrier and modulates neuronal activity. This highlights potential indirect reactivity via metabolic transformation .

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Substituted Aryl Sulfides

| Compound | Substituent | Oxidation Rate | Lithiation Preference |

|---|---|---|---|

| 4-Ethylphenyl ethyl sulfide | Para-ethyl | Moderate | Ortho > α (solvent-dependent) |

| 4-Methylphenyl ethyl sulfide | Para-methyl | Faster | Ortho |

| 4-Isopropylphenyl ethyl sulfide | Para-isopropyl | Slower | α (steric hindrance) |

Electron-donating para-substituents (e.g., ethyl) enhance oxidation rates compared to bulky groups like isopropyl. Steric effects also redirect lithiation to α-positions in crowded systems .

Computational Insights

Density functional theory (DFT) studies on methyl ethyl sulfide reveal that:

-

Radical stability : CHSCHCH- radicals form transiently during oxidation, with bond dissociation energies (BDEs) of ~75 kcal/mol for C–S bonds.

-

Transition states : Sulfoxide formation proceeds via a low-energy barrier (ΔG ≈ 15 kcal/mol) .

Extrapolating to 4-ethylphenyl ethyl sulfide, the aryl group may stabilize transition states through resonance, altering activation parameters.

Environmental Degradation

Atmospheric oxidation of sulfides generates SO and aldehydes. For 4-ethylphenyl ethyl sulfide, predicted products include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.